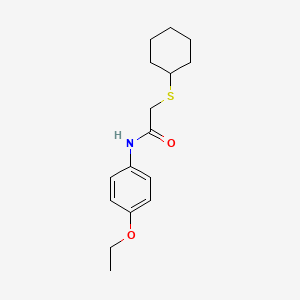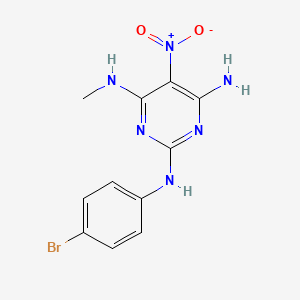![molecular formula C18H11Cl2F3N2OS B2898611 N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide CAS No. 478042-53-4](/img/structure/B2898611.png)
N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide, also known as DTT or DTT-001, is a novel compound that has gained attention in the scientific community due to its potential applications in cancer research. DTT-001 is a small molecule inhibitor that targets the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide-001 binds to the ATP-binding site of CK2 and inhibits its activity. CK2 is a protein kinase that phosphorylates various proteins involved in cell signaling and regulation. Inhibition of CK2 by this compound-001 leads to the disruption of these signaling pathways and induces cell death in cancer cells. This compound-001 has also been shown to inhibit the DNA repair pathway, which sensitizes cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
This compound-001 has been shown to have specific biochemical and physiological effects on cancer cells. Inhibition of CK2 by this compound-001 leads to the downregulation of various signaling pathways such as PI3K/AKT and MAPK/ERK, which are involved in cell proliferation and survival. This compound-001 also induces apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. In addition, this compound-001 has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide-001 has several advantages and limitations for lab experiments. One of the main advantages is its specificity towards CK2, which reduces off-target effects and toxicity. This compound-001 has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, this compound-001 has some limitations such as its poor solubility and stability, which can affect its bioavailability and efficacy. This compound-001 also requires further optimization to improve its potency and selectivity.
Zukünftige Richtungen
N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide-001 has several potential future directions in cancer research. One of the main directions is the development of this compound-001 as a combination therapy with chemotherapy and radiation therapy. This compound-001 has been shown to sensitize cancer cells to these agents and can potentially improve their efficacy. Another direction is the optimization of this compound-001 to improve its potency and selectivity. This can be achieved by modifying its chemical structure and testing its activity against other protein kinases. Finally, this compound-001 can be tested in clinical trials to evaluate its safety and efficacy in cancer patients.
Synthesemethoden
The synthesis of N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide-001 involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 2,5-dichlorophenylamine, 3-(trifluoromethyl)benzaldehyde, and 2-mercaptoacetic acid. These materials are combined in a specific order and subjected to various chemical reactions such as condensation, cyclization, and oxidation. The final product is purified using column chromatography and characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide-001 has been shown to have potential applications in cancer research. CK2 is overexpressed in many types of cancer and is associated with tumor growth and progression. Inhibition of CK2 using this compound-001 has been shown to induce cell death in cancer cells and reduce tumor growth in animal models. This compound-001 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2F3N2OS/c19-12-4-5-13(20)14(8-12)25-17(26)15-9-27-16(24-15)7-10-2-1-3-11(6-10)18(21,22)23/h1-6,8-9H,7H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZAXQUXMZVHDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC2=NC(=CS2)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2898533.png)



![Ethyl 3-phenyl-2-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylpropanoate](/img/structure/B2898539.png)

![2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B2898542.png)
![1-((3-fluorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2898544.png)



![5-(2-Hydroxyethylsulfanyl)-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2898551.png)